Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate
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Overview
Description
Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate is a complex organic compound with the molecular formula C42H54O2. It is a derivative of cholesterol, where the hydroxyl group at the third carbon is esterified with 9-anthracenecarboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate typically involves the esterification of Cholest-5-en-3-ol with 9-anthracenecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol and carboxylic acid.
Substitution: The anthracene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the original alcohol and carboxylic acid.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and substitution reactions.
Biology: Investigated for its potential role in cell membrane studies due to its cholesterol backbone.
Medicine: Explored for its potential use in drug delivery systems and as a probe in fluorescence studies.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate involves its interaction with various molecular targets. The cholesterol backbone allows it to integrate into cell membranes, potentially affecting membrane fluidity and function. The anthracene moiety can participate in fluorescence resonance energy transfer (FRET) studies, making it useful as a probe in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl benzoate: Another ester of cholesterol, used in liquid crystal studies.
Cholesteryl oleate: A naturally occurring ester of cholesterol, found in human tissues.
Cholesteryl acetate: A simple ester of cholesterol, used in various chemical studies.
Uniqueness
Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate is unique due to its combination of a cholesterol backbone and an anthracene moiety. This dual functionality allows it to be used in a wide range of applications, from biochemical assays to material science .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] anthracene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54O2/c1-27(2)11-10-12-28(3)36-19-20-37-35-18-17-31-26-32(21-23-41(31,4)38(35)22-24-42(36,37)5)44-40(43)39-33-15-8-6-13-29(33)25-30-14-7-9-16-34(30)39/h6-9,13-17,25,27-28,32,35-38H,10-12,18-24,26H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGWOPYZVAWWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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